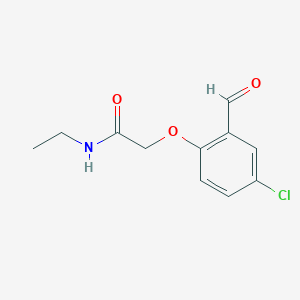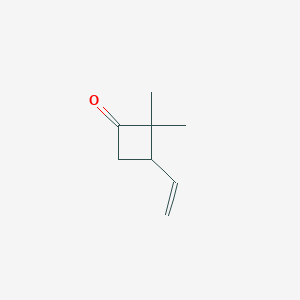
3-Ethenyl-2,2-dimethylcyclobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethenyl-2,2-dimethylcyclobutan-1-one is an organic compound with the molecular formula C8H12O It is a cyclobutanone derivative characterized by the presence of an ethenyl group and two methyl groups attached to the cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-2,2-dimethylcyclobutan-1-one can be achieved through several methods. One common approach involves the reaction of dimethyl squarate with vinyllithium in dry tetrahydrofuran (THF) at low temperatures, followed by the addition of trifluoroacetic anhydride . This method provides a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as distillation, chromatography, and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethenyl-2,2-dimethylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-Ethenyl-2,2-dimethylcyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-Ethenyl-2,2-dimethylcyclobutan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a precursor in various chemical reactions, influencing the formation of new bonds and structures. Its unique cyclobutanone ring and ethenyl group play a crucial role in its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethylcyclobutan-1-one: Similar in structure but lacks the ethenyl group.
Cyclobutanone: The parent compound without any substituents.
2,2-Dimethylcyclobutanone: Similar but without the ethenyl group.
Uniqueness
3-Ethenyl-2,2-dimethylcyclobutan-1-one is unique due to the presence of both the ethenyl and dimethyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
4056-82-0 |
|---|---|
Molekularformel |
C8H12O |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
3-ethenyl-2,2-dimethylcyclobutan-1-one |
InChI |
InChI=1S/C8H12O/c1-4-6-5-7(9)8(6,2)3/h4,6H,1,5H2,2-3H3 |
InChI-Schlüssel |
QJMXJJSAYDGTPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CC1=O)C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


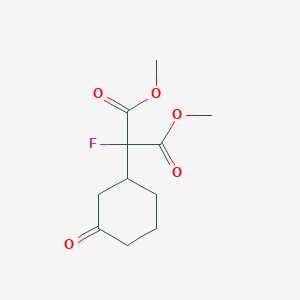
![Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate](/img/structure/B14137730.png)
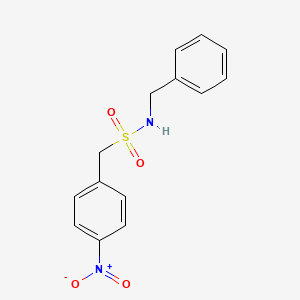
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-methylpyrrolidine-2,3-dione](/img/structure/B14137747.png)
![2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol](/img/structure/B14137755.png)
![5-Chloro-2-{[(2,6-difluorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14137764.png)
![Bis[4-(9H-carbazol-9-yl)phenyl]methanone](/img/structure/B14137769.png)
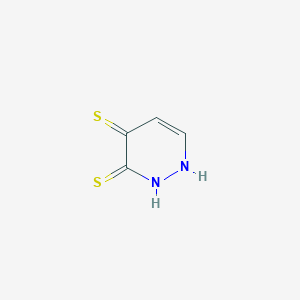
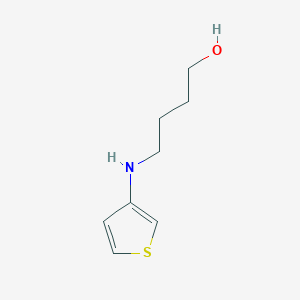
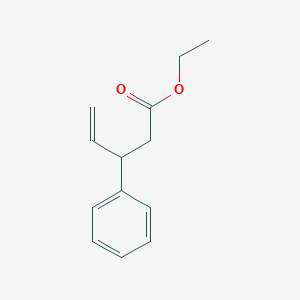
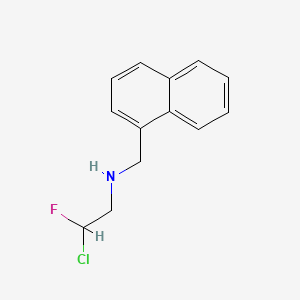
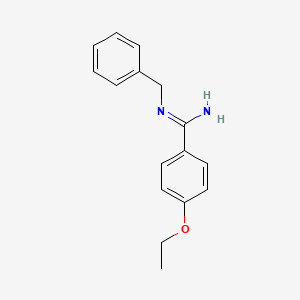
![3'-Methyl 5'-propan-2-yl 2'-amino-1-(2-ethoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B14137795.png)
